molecular formula C12H19N3O B14382376 N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90120-16-4

N-[(Cyclopent-2-en-1-yl)methyl]-N'-(1-methylpyrrolidin-2-ylidene)urea

Katalognummer: B14382376
CAS-Nummer: 90120-16-4
Molekulargewicht: 221.30 g/mol
InChI-Schlüssel: FWHANCZCGFYVQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with a unique structure that combines a cyclopentene ring and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of cyclopent-2-en-1-ylmethylamine with 1-methylpyrrolidin-2-one in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    cis-Jasmone: A related compound with a similar cyclopentene structure.

    3-Methyl-2-pent-2-enyl-cyclopent-2-enone: Another compound with a cyclopentene ring and similar functional groups.

Uniqueness

N-[(Cyclopent-2-en-1-yl)methyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its combination of a cyclopentene ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

90120-16-4

Molekularformel

C12H19N3O

Molekulargewicht

221.30 g/mol

IUPAC-Name

1-(cyclopent-2-en-1-ylmethyl)-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C12H19N3O/c1-15-8-4-7-11(15)14-12(16)13-9-10-5-2-3-6-10/h2,5,10H,3-4,6-9H2,1H3,(H,13,16)

InChI-Schlüssel

FWHANCZCGFYVQN-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC1=NC(=O)NCC2CCC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.